REACTION_CXSMILES
|
Br[CH2:2][C:3](Br)=[O:4].[CH:6]([C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]([CH3:18])[CH3:17])[C:10]=1[NH2:11])([CH3:8])[CH3:7].[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(N(CC)CC)C>[CH3:17][CH:16]([C:12]1[CH:13]=[CH:14][CH:15]=[C:9]([CH:6]([CH3:8])[CH3:7])[C:10]=1[NH:11][C:3](=[O:4])[CH2:2][NH:26][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH3:18]
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Name
|
|
Quantity
|
4.5 mL
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Type
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reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=C(N)C(=CC=C1)C(C)C
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Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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TEMPERATURE
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Details
|
the entire mixture was heated on the steambath for 30 minutes
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Duration
|
30 min
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Type
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FILTRATION
|
Details
|
was then filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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FILTRATION
|
Details
|
filtered through silica gel (70-230 mesh)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CNCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.62 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |